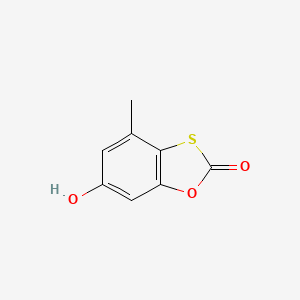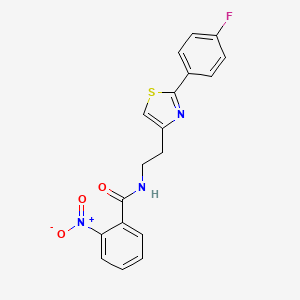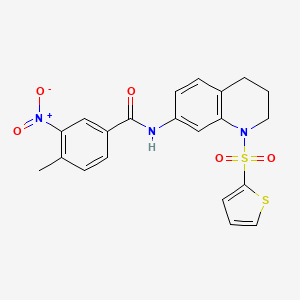
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Derivatives
The compound of interest is related to a class of chemicals that have been synthesized and studied for various applications, primarily in the field of medicinal chemistry. For instance, derivatives of benzamide and benzofuro[2,3-b]quinoline, similar in structure to the compound , have been synthesized using Friedländer synthesis and explored for their cytotoxic activity against cancer cell lines (Bu, Deady, & Denny, 2000). Similarly, stable adducts like N-(1-methyl-5(6,7,8)-nitro-1,2-dihydroquinolin-2-yl)benzamides have been synthesized and studied for their potential applications (Avakyan et al., 2019).
Cytotoxic and Anticancer Activities
Research indicates that derivatives containing the tetrahydroisoquinoline moiety, similar to the core structure of the compound , are significant due to their biological activities. These compounds have been investigated as potential pharmaceutical agents due to their cytotoxic and anticancer properties (Redda, Gangapuram, & Ardley, 2010). The development of novel and safer anticancer drugs is a key focus in this research domain.
Novel Manufacturing Routes and Structural Studies
The development of efficient manufacturing routes for compounds like 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydro-7-isoquinolinyl)-4-(1-methylethoxy)-benzamide hydrochloride, which share structural similarities with the compound of interest, highlights the importance of process optimization in medicinal chemistry (Walker et al., 2010). Additionally, the crystal structure of benzamide molecules, such as in N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate, provides valuable insights into their molecular interactions and stability (Pang, Yang, Yin, & Mao, 2006).
Applications in Medicinal Chemistry and Drug Development
Antimicrobial and Antituberculosis Activities
The synthesis and in vitro antituberculosis and cytotoxicity studies of 3-heteroarylthioquinoline derivatives, which are structurally related to the compound of interest, have revealed promising results. Compounds like 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole have shown significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).
Diuretic and Antihypertensive Agents
The synthesis and characterization of quinazoline derivatives, similar to the compound , have been explored for their diuretic and antihypertensive properties. Certain compounds in this class have shown excellent activity and are being compared with standards like metolazone and prazosin (Rahman et al., 2014).
properties
IUPAC Name |
4-methyl-3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14-6-7-16(12-18(14)24(26)27)21(25)22-17-9-8-15-4-2-10-23(19(15)13-17)31(28,29)20-5-3-11-30-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGIXNHXBUXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2797662.png)
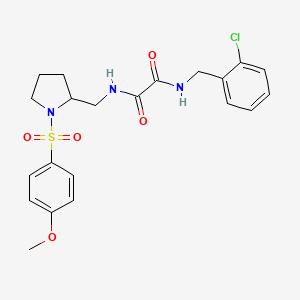
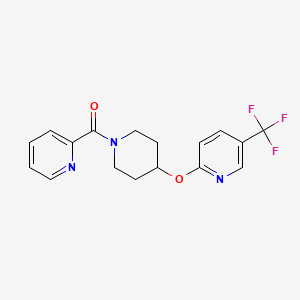
![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)
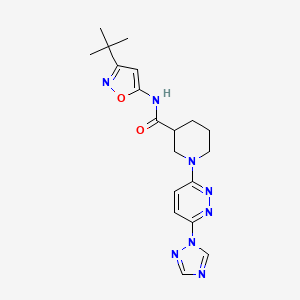
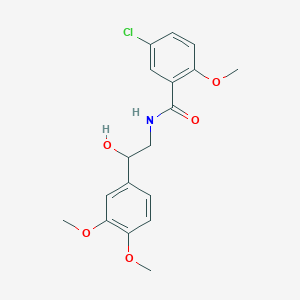
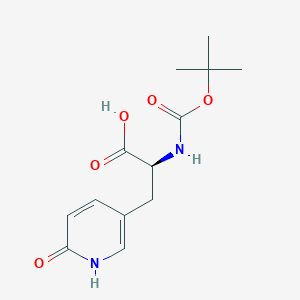
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

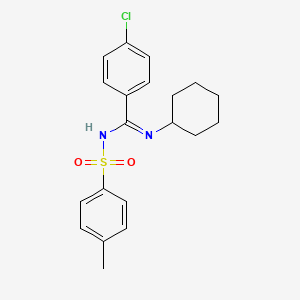
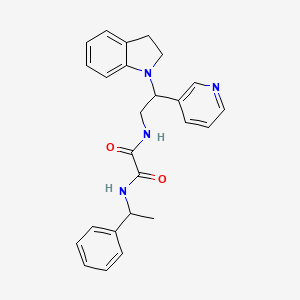
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
